molecular formula C14H21NO3S B12809004 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate CAS No. 31579-82-5

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate

Katalognummer: B12809004
CAS-Nummer: 31579-82-5
Molekulargewicht: 283.39 g/mol
InChI-Schlüssel: LSIDFOQNYZCLGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is a complex organic compound with a unique structure that includes a pyridine ring, an acetyl group, and a tert-butylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the acetyl and tert-butylthio groups. Common reagents used in these reactions include acetyl chloride, tert-butylthiol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Acetyl-3-(tert-butylthio)-4-methylene-1,2,3,4-tetrahydro-2-pyridinyl acetate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

31579-82-5

Molekularformel

C14H21NO3S

Molekulargewicht

283.39 g/mol

IUPAC-Name

(1-acetyl-3-tert-butylsulfanyl-4-methylidene-2,3-dihydropyridin-2-yl) acetate

InChI

InChI=1S/C14H21NO3S/c1-9-7-8-15(10(2)16)13(18-11(3)17)12(9)19-14(4,5)6/h7-8,12-13H,1H2,2-6H3

InChI-Schlüssel

LSIDFOQNYZCLGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=CC(=C)C(C1OC(=O)C)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.